SDI-118

SV2A Binding Affinity IC50

Standard SV2A ligands (levetiracetam, brivaracetam) introduce anticonvulsant confounding in cognitive research models. SDI-118 (Plosaracetam) solves this with a pure procognitive profile: • 13 nM IC50 at SV2A with >100-fold selectivity over SV2B/SV2C - eliminates off-target signals in electrophysiology and synaptic plasticity assays. • No anticonvulsant activity - enables clean behavioral pharmacology studies of learning, memory, and executive function. • Human-validated PET target engagement (EC50 27.3 ng/mL, Emax 89.2%) - serves as a benchmark for ex vivo occupancy assays. Supplied with batch-specific CoA; standard global shipping under ambient conditions.

Molecular Formula C13H10ClF3N4O
Molecular Weight 330.69 g/mol
CAS No. 1651179-19-9
Cat. No. B12373101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDI-118
CAS1651179-19-9
Molecular FormulaC13H10ClF3N4O
Molecular Weight330.69 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C13H10ClF3N4O/c14-13-18-5-19-21(13)6-20-4-8(3-11(20)22)7-1-9(15)12(17)10(16)2-7/h1-2,5,8H,3-4,6H2/t8-/m0/s1
InChIKeyGPGBFZCJDZALPN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plosaracetam (ABBV-552): A Potent and Selective SV2A Modulator for Cognitive Research


Plosaracetam (INN; code names ABBV-552, SDI-118) is an investigational small molecule that acts as an orally bioavailable positive modulator of synaptic vesicle glycoprotein 2A (SV2A) [1]. It is a member of the racetam class but exhibits a distinct pharmacological profile compared to earlier SV2A ligands, which were primarily developed as anticonvulsants [2]. Its primary development focus is on cognitive disorders, including Alzheimer's disease, and it has been evaluated in Phase 2 clinical trials [3].

Why Generic SV2A Ligands Cannot Replace Plosaracetam for Procognitive Applications


Simple substitution of Plosaracetam with other SV2A-binding compounds like levetiracetam or brivaracetam is not scientifically valid. While these agents share the same primary molecular target, they exhibit profound differences in binding affinity, isoform selectivity, and most importantly, functional activity. Plosaracetam was specifically engineered to lack the anticonvulsant properties of its predecessors while retaining procognitive effects [1]. Therefore, using a generic SV2A ligand in a cognitive research program will introduce confounding anticonvulsant or other off-target activities, invalidating the experimental model and potentially leading to misleading conclusions about SV2A's role in cognition [2].

Quantitative Evidence for Differentiating Plosaracetam from Comparator SV2A Ligands


Superior SV2A Binding Affinity Compared to Levetiracetam and Brivaracetam

Plosaracetam exhibits a significantly higher affinity for the human SV2A receptor (IC50 = 13 nM) compared to levetiracetam (IC50 ≈ 1.99 μM) and brivaracetam (IC50 ≈ 2.16 μM) [1][2]. This represents an over 150-fold increase in potency relative to levetiracetam and a comparable advantage over brivaracetam in an in vitro radioligand binding assay using human recombinant SV2A [1].

SV2A Binding Affinity IC50 Radioligand Binding Cognitive Enhancement

High Isoform Selectivity for SV2A Over SV2B and SV2C

Plosaracetam is highly selective for the SV2A isoform, with >1000-fold selectivity over SV2B and >100-fold selectivity over SV2C, as determined in in vitro binding assays [1]. In contrast, many other SV2A ligands, such as padsevonil, exhibit significant cross-reactivity with SV2B and SV2C (pKi values of 7.9 and 8.5, respectively), potentially leading to broader and less interpretable pharmacological effects [2].

SV2 Isoform Selectivity Target Engagement Pharmacology Neuroscience

Unique Functional Profile: Procognitive Activity Without Anticonvulsant Effects

A key differentiator for Plosaracetam is its lack of anticonvulsant activity, a hallmark of earlier SV2A ligands like levetiracetam and brivaracetam [1][2]. Despite achieving good brain penetration and high target occupancy, SDI-118 does not protect against seizures in animal models, whereas it demonstrates robust procognitive effects in models of cognitive deficit [1]. This functional dichotomy positions Plosaracetam as a unique pharmacological tool to study SV2A's role in cognition without the confounding variable of seizure suppression.

Functional Selectivity Anticonvulsant Procognitive Behavioral Pharmacology SV2A Modulation

Characterized Human Target Engagement: Dose-Proportional SV2A Occupancy and EC50

Plosaracetam's target engagement has been quantified in humans using [11C]-UCB-J PET imaging. The study demonstrated dose-proportional SV2A occupancy and established an EC50 for SV2A occupancy of 27.3 ng/mL (95% CI: 18.4 to 36.3 ng/mL), with a maximum predicted occupancy (Emax) of 89.2% [1]. This robust translational data set provides a clear, quantifiable link between dose, plasma concentration, and central target engagement, a critical piece of information often lacking for earlier SV2A ligands or research compounds.

Target Engagement PET Imaging Pharmacodynamics Clinical Pharmacology SV2A Occupancy

Primary Research and Industrial Applications for Plosaracetam Based on Quantitative Differentiation


As a High-Affinity, Selective Probe for SV2A in Basic Neuroscience Research

Given its 13 nM IC50 and >100-fold selectivity over other SV2 isoforms, Plosaracetam is the preferred compound for experiments designed to isolate the specific function of SV2A. Its use minimizes confounding signals from SV2B or SV2C, ensuring more interpretable results from electrophysiology, synaptic plasticity, and neurotransmitter release studies [1].

As a Tool Compound for Elucidating Procognitive Mechanisms Unconfounded by Anticonvulsant Effects

The unique functional profile of Plosaracetam—high SV2A engagement without anticonvulsant activity—makes it indispensable for behavioral pharmacology studies. Researchers can investigate SV2A's role in learning, memory, and executive function without the confounding influence of seizure suppression or altered seizure threshold, which is inherent when using levetiracetam or brivaracetam [1].

As a Reference Standard for SV2A Target Engagement and Occupancy Assays

The detailed human PET data, including the established EC50 of 27.3 ng/mL and Emax of 89.2%, positions Plosaracetam as a valuable reference compound for developing and validating ex vivo or in vivo target engagement assays. Its well-characterized human PK/PD relationship provides a benchmark for interpreting occupancy data for novel SV2A modulators [2].

As a Positive Control in Preclinical Models of Alzheimer's Disease and Cognitive Decline

Although the Phase IIb trial in mild Alzheimer's disease did not meet its primary endpoint, the compound's strong preclinical rationale and safety profile support its continued use as a positive control or tool compound in relevant animal models. It remains a key reference point for benchmarking new chemical entities targeting synaptic dysfunction in neurodegenerative diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for SDI-118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.